![molecular formula C24H23N3O2S B2953914 (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 897470-88-1](/img/structure/B2953914.png)
(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone: . This compound features a benzo[d]thiazole ring system substituted with an ethoxy group at the 6-position, a piperazine ring, and a naphthalene moiety.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Piperazine derivatives also have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Mode of Action
The mode of action of thiazole and piperazine derivatives can vary depending on the specific compound. For example, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins . Piperazine derivatives have been used as dopamine and serotonin antagonists .
Biochemical Pathways
The biochemical pathways affected by thiazole and piperazine derivatives can vary. Some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, inhibition of COX enzymes by some thiazole derivatives can result in anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common approach is to react a suitable thiazole derivative with an ethoxy group in the presence of a base. The resulting intermediate is then reacted with piperazine to introduce the piperazine ring. Finally, the naphthalene moiety is added through a coupling reaction with naphthalen-1-yl carbonyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The ethoxy group can be oxidized to form an ethyl ester.
Reduction: : The naphthalene ring can be reduced to produce a dihydro-naphthalene derivative.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Ethyl benzoate
Reduction: : Dihydro-naphthalene derivatives
Substitution: : Piperazine derivatives with various substituents
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It has been investigated for its biological activity, including potential antimicrobial properties.
Medicine: : Research has explored its use as a lead compound for drug development, particularly in the treatment of inflammatory diseases.
Industry: : It can be used in the production of advanced materials and as an intermediate in organic synthesis.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of the benzo[d]thiazole and naphthalene rings. Similar compounds include:
Benzo[d]thiazole derivatives: : These compounds share the benzo[d]thiazole core but may have different substituents.
Naphthalene derivatives: : These compounds contain the naphthalene ring but lack the benzo[d]thiazole moiety.
Piperazine derivatives: : These compounds feature the piperazine ring but may have different attached groups.
Properties
IUPAC Name |
[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-2-29-18-10-11-21-22(16-18)30-24(25-21)27-14-12-26(13-15-27)23(28)20-9-5-7-17-6-3-4-8-19(17)20/h3-11,16H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREYGXUDLSJZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
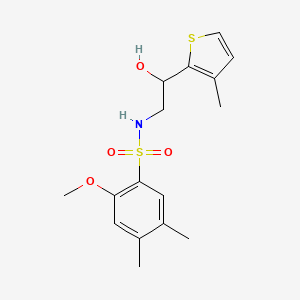
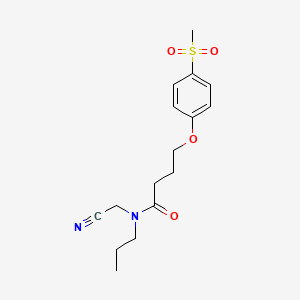
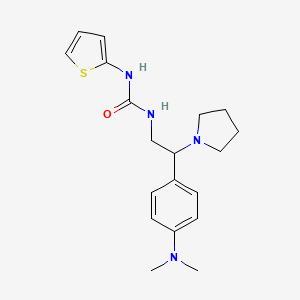
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2953839.png)
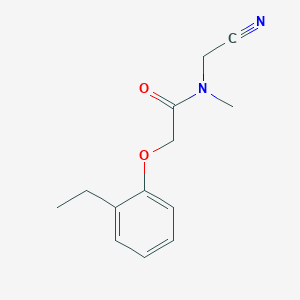
![3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2953842.png)
![(E)-N-(4-methoxybenzyl)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide](/img/structure/B2953843.png)
![N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B2953844.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2953845.png)
![N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2953846.png)
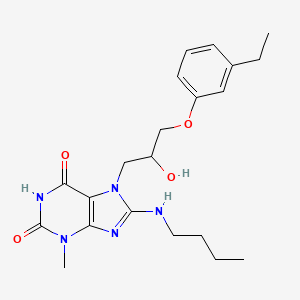
![N-[(4-fluorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide](/img/structure/B2953849.png)
![N-cyclooctyl-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2953851.png)
![ethyl 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2953853.png)
